molecular formula C17H17N5O2 B2851205 8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879452-87-6

8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2851205
CAS RN: 879452-87-6
M. Wt: 323.356
InChI Key: UUIVCWDUQRGECJ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole and purine, both of which are important structures in biochemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives are often synthesized for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound likely includes a purine base, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .

Scientific Research Applications

Biomonitoring of Heterocyclic Amines

Heterocyclic aromatic amines, such as MeIQx, are monitored in human exposure studies by analyzing their metabolites in urine. Research involving biomonitoring procedures highlights the significance of understanding human exposure to these compounds through dietary sources, emphasizing their potential carcinogenicity. The development of sensitive detection methods for these metabolites is crucial for assessing exposure levels and associated health risks (Stillwell et al., 1999).

Metabolism of Heterocyclic Amines

The metabolism of heterocyclic amines such as MeIQx and PhIP in humans and rodents at low doses has been extensively studied. Research demonstrates differences in metabolite profiles between humans and rodents, suggesting variations in bioactivation and detoxification processes. Such findings are crucial for understanding the human health implications of exposure to these amines in cooked meats (Turteltaub et al., 1999).

Neuroprotection in Parkinson's Disease

Caffeine and A2A adenosine receptor antagonists have been investigated for their neuroprotective effects in models of Parkinson's disease. Studies reveal that caffeine, at doses comparable to human consumption, attenuates neurotoxin-induced loss of dopaminergic neurons. This research provides insight into the potential therapeutic benefits of A2A receptor blockade in neurodegenerative diseases (Chen et al., 2001).

Hemodynamic Effects of Alpha-2 Adrenoceptor Agonists

The acute hemodynamic effects of alpha-2 adrenoceptor agonists have been assessed in clinical studies, revealing their potential in modifying cardiovascular parameters. Such research is instrumental in understanding the clinical implications of these compounds in treating conditions like hypertension and cardiac arrhythmias (Kallio et al., 1990).

Purine Metabolism in Urinary Stones

The study of methylated purines in urinary stones uncovers the presence of various purine derivatives in uric acid stones, offering insights into the pathogenesis of urolithiasis. This research emphasizes the importance of understanding purine metabolism in the context of kidney stone formation (Safranow & Machoy, 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many imidazole derivatives are used in the development of new drugs due to their broad range of chemical and biological properties .

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemical compounds with care. For example, (3,5-Dimethylphenyl)thiourea, a related compound, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in various chemical and biological contexts, given the wide range of properties and activities of imidazole derivatives .

properties

IUPAC Name

6-(3,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-5-10(2)7-12(6-9)22-11(3)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIVCWDUQRGECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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